![molecular formula C13H15NO3 B3003709 (3R)-5-氧代-1-[(1R)-1-苯乙基]吡咯烷-3-羧酸 CAS No. 99735-43-0](/img/structure/B3003709.png)

(3R)-5-氧代-1-[(1R)-1-苯乙基]吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

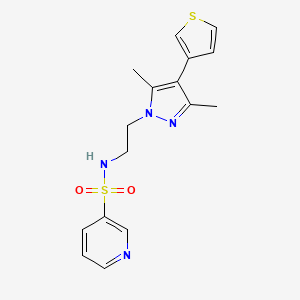

The compound (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by the presence of a phenylethyl substituent and a carboxylic acid functional group. This structure is related to a family of pyrrolidine compounds that have been studied for their crystallographic properties, synthesis methods, and potential applications as chiral resolving agents or in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including condensation, decarboxylation, and cyclization processes. For instance, the synthesis of 5-oxo-pyrrolidine-3-carboxylic acid derivatives can be achieved through the condensation of aminopyrroles with aldehydes and Meldrum's acid, as demonstrated in the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids . Additionally, the synthesis of chiral pyrrolidine-3-carboxylic acids has been reported using diastereomeric salt formation with chiral bases like brucine and strychnidine .

Molecular Structure Analysis

Crystallographic studies of similar compounds, such as (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, have provided insights into the molecular structures of these pyrrolidine derivatives. These studies often involve X-ray crystallography and quantum-chemical methods to analyze the packing, hydrogen bonding, and stereochemistry of the molecules . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions, including decarboxylative coupling, which can be catalyzed by transition metals like rhodium. Such reactions can lead to the formation of substituted pyridines, with the carboxylic acid group serving as a traceless activating group . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, can be studied using various spectroscopic techniques such as FT-IR, NMR, and UV. Quantum mechanical studies can provide additional information on properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These properties are essential for predicting the behavior of the compound in different environments and its potential biological activity.

科学研究应用

光谱性质和量子研究

- 研究: Devi、Bishnoi 和 Fatma (2020) 的“5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸的合成、光谱性质和量子力学研究”。

- 要点: 本研究使用 FT-IR、NMR 和 UV 等技术研究了类似化合物的分光性质。此外,该研究采用量子化学方法探索了诸如 Mulliken 电荷、HOMO 和 LUMO 能量以及热力学参数等性质 (Devi、Bishnoi 和 Fatma,2020)。

手性拆分剂

- 研究: Piwowarczyk 等人 (2008) 的“作为新型手性拆分剂的 (2R∗,3R∗)-1-甲基-5-氧代-2-苯基四氢-1H-吡咯烷-3-羧酸的对映异构体”。

- 要点: 这项研究展示了一系列与您感兴趣的化合物相关的对映异构体的合成,展示了它们在色谱分离中作为手性拆分剂的潜力 (Piwowarczyk 等人,2008)。

抗菌药物合成

- 研究: Devi 等人 (2018) 的“新型 5-氧代-1-苯基吡咯烷-3-羧酸类似物的合成和生物学评估”。

- 要点: 本研究合成了该化合物的衍生物作为潜在的抗菌药物,对金黄色葡萄球菌和铜绿假单胞菌等细菌表现出中等至良好的活性 (Devi 等人,2018)。

结构表征

- 研究: Menegazzo 等人 (2006) 的“合成和结构表征为 12 螺旋,六聚体由连接到吡咯烷-2-酮环上的 β-氨基酸组成”。

- 要点: 研究重点是含有与您的化合物相关的吡咯烷-2-酮环的 β-折叠聚合物,及其结构表征,包括 12 螺旋构象 (Menegazzo 等人,2006)。

抗菌碳青霉烯类

- 研究: Iso 等人 (1996) 的“一种新型 1 β-甲基碳青霉烯类抗生素,S-4661。2-(5-取代吡咯烷-3-基硫基)-1 β-甲基碳青霉烯类的合成和构效关系”。

- 要点: 该研究探索了碳青霉烯类的合成和生物活性,其中涉及与您的化合物相关的结构,对一系列细菌表现出有效的抗菌活性 (Iso 等人,1996)。

作用机制

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets . The specific target of this compound may depend on its structural features and the stereochemistry of its substituents .

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The compound’s effect on these pathways would depend on its specific structure and target interaction.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The biological activity of pyrrolidine derivatives can vary widely, depending on their specific structure and target interaction .

属性

IUPAC Name |

(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKWSDAMXTRHE-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99735-43-0 |

Source

|

| Record name | (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)

![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)